

A Technical Guide to the Research Applications of 4-(2-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)benzaldehyde

Cat. No.: B112610

[Get Quote](#)

Introduction: Unveiling the Potential of a Versatile Biaryl Aldehyde

4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with the CAS Number 421553-62-0, is emerging as a compound of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural motif, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde unit, provides a versatile scaffold for the development of novel molecules with tailored properties. This technical guide will delve into the core characteristics, synthesis, and potential research applications of this compound, offering insights for scientists and drug development professionals.

The presence of the biaryl axis in **4-(2-Methoxyphenyl)benzaldehyde** is of particular importance. Rotation around the central carbon-carbon single bond can be sterically hindered, leading to the possibility of atropisomerism—a form of axial chirality. This structural feature is increasingly recognized as a key element in the design of advanced catalysts and biologically active molecules, as it can impart specific three-dimensional arrangements that are crucial for molecular recognition and function.^{[1][2]}

This guide will provide a comprehensive overview of the current understanding and potential future directions for the application of **4-(2-Methoxyphenyl)benzaldehyde** in scientific research.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **4-(2-Methoxyphenyl)benzaldehyde** is fundamental to its application in research.

Property	Value	Source
CAS Number	421553-62-0	[3]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[3]
Molecular Weight	212.24 g/mol	[4]
Appearance	White Powder	[3]
Melting Point	103-106 °C	[4]
Solubility	Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.	General Knowledge

Spectroscopic Characterization:

While a comprehensive, peer-reviewed analysis of the complete spectroscopic data for **4-(2-Methoxyphenyl)benzaldehyde** is not readily available in a single source, data for the closely related isomer, 4-methoxybenzaldehyde, and general knowledge of substituted benzaldehydes can provide expected spectral features.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons in the two different phenyl rings, and a singlet for the methoxy group protons (around 3.8-4.0 ppm).
- ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), along with signals for the aromatic carbons and the methoxy carbon (around 55-56 ppm).[\[5\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic rings and the methoxy group, and C-O stretching for the ether linkage.[\[6\]](#)

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 212.24$). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.[\[7\]](#)

Synthesis of 4-(2-Methoxyphenyl)benzaldehyde

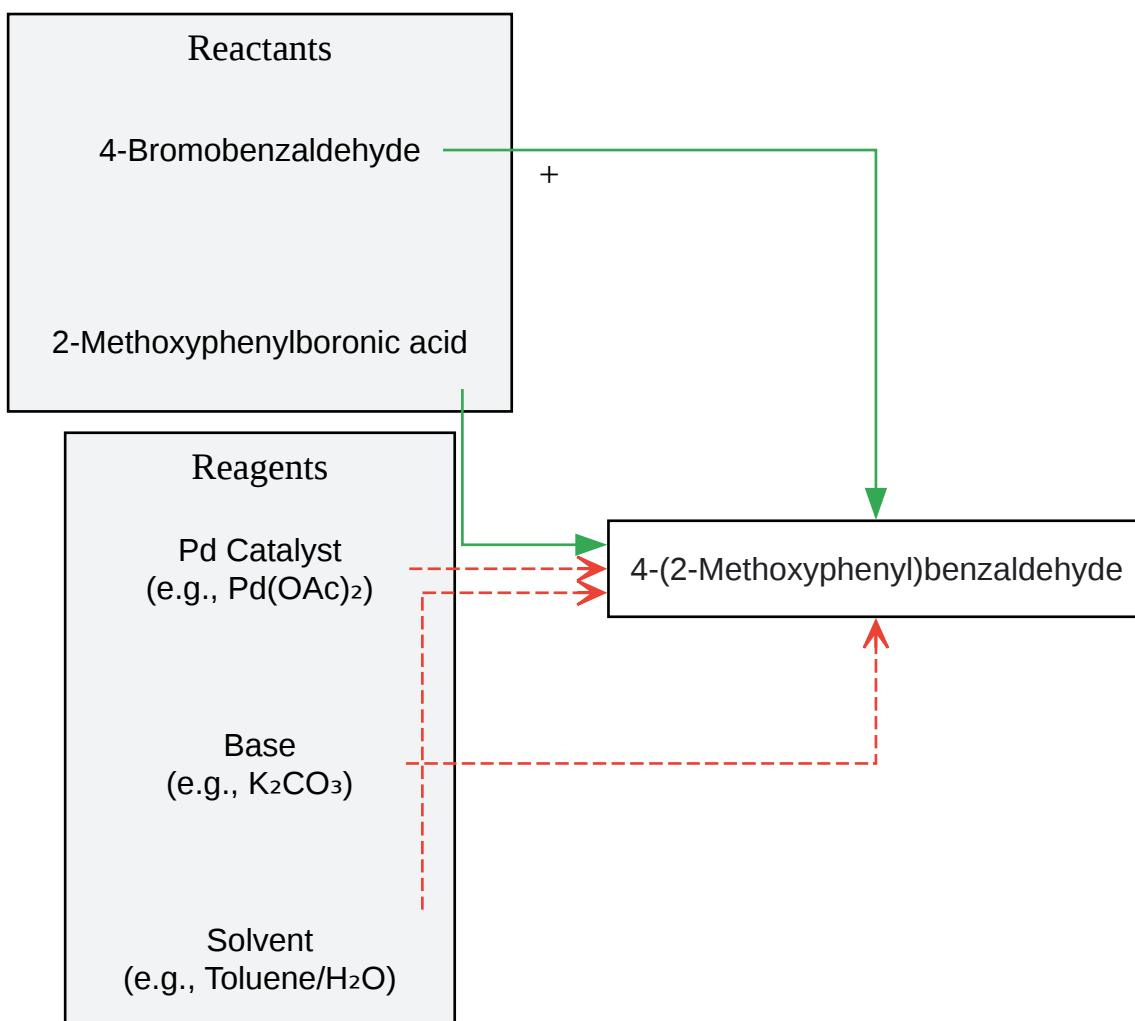
The primary and most versatile method for the synthesis of **4-(2-Methoxyphenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for creating biaryl structures.

Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The synthesis of **4-(2-Methoxyphenyl)benzaldehyde** via a Suzuki-Miyaura coupling typically involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylboronic acid. This reaction offers high yields and excellent functional group tolerance.[\[8\]](#)

Experimental Protocol: Synthesis of **4-(2-Methoxyphenyl)benzaldehyde** via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions and should be optimized for specific laboratory conditions.


Materials:

- 4-Bromobenzaldehyde
- 2-Methoxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- A suitable phosphine ligand (e.g., triphenylphosphine (PPh_3) or SPhos)
- A base (e.g., potassium carbonate (K_2CO_3), sodium carbonate (Na_2CO_3), or potassium phosphate (K_3PO_4))
- A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)

- Inert gas (Nitrogen or Argon)

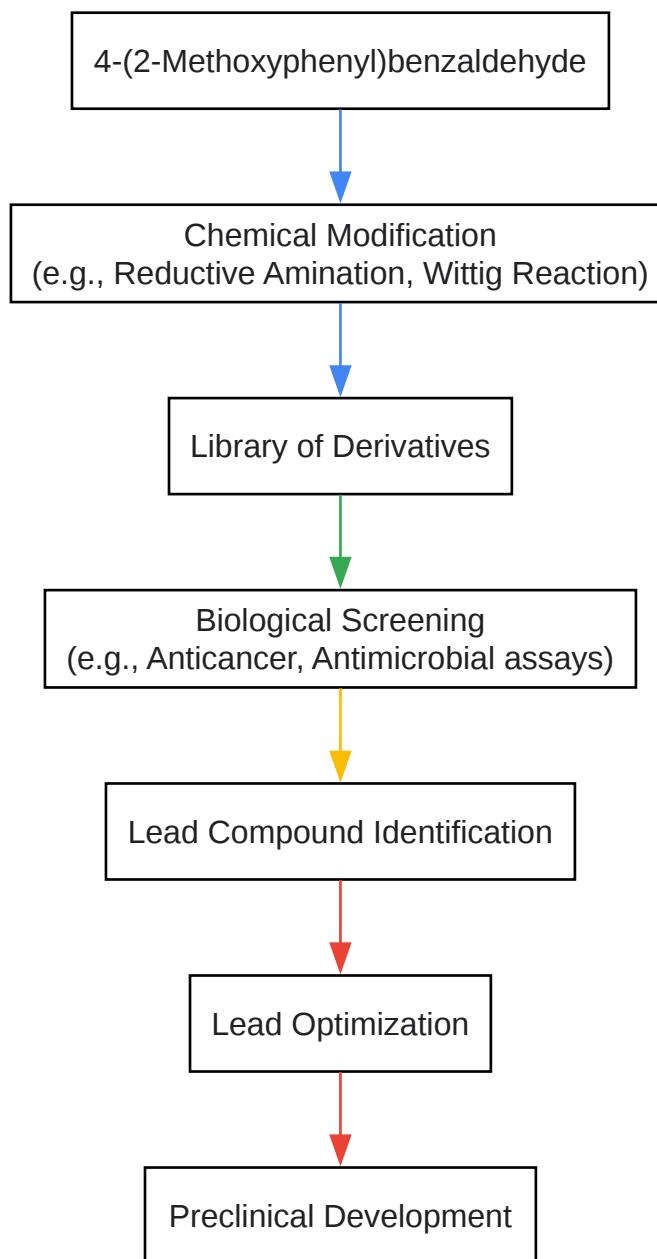
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (1.0 equivalent), 2-methoxyphenylboronic acid (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
- Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol% $\text{Pd}(\text{OAc})_2$) and the phosphine ligand (e.g., 2-10 mol% PPh_3).
- Solvent Addition and Degassing: Add the solvent system to the flask. Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **4-(2-Methoxyphenyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling for the synthesis of **4-(2-Methoxyphenyl)benzaldehyde**.

Potential Research Applications

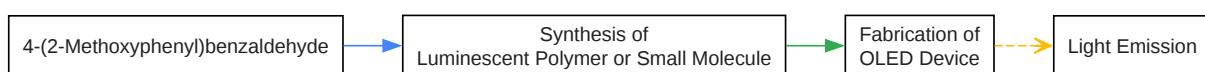

The unique structure of **4-(2-Methoxyphenyl)benzaldehyde** makes it a valuable precursor in several areas of research.

Medicinal Chemistry and Drug Discovery

The biaryl aldehyde scaffold is a privileged structure in medicinal chemistry. The aldehyde group serves as a versatile handle for the introduction of various functional groups through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and

other derivatives. This allows for the rapid generation of compound libraries for biological screening.

- **Anticancer Agents:** Derivatives of methoxy-substituted benzaldehydes have shown promise as anticancer agents. For example, some studies have investigated the cytotoxic activity of novel methoxy benzaldehyde substituted derivatives of pyrazolopyrimidine-4-hydrazide against various cancer cell lines.[9][10] While these studies do not specifically use **4-(2-Methoxyphenyl)benzaldehyde**, they highlight the potential of this class of compounds in cancer research.
- **Antimicrobial Agents:** Methoxybenzaldehyde derivatives have also been explored for their antibacterial and antifungal properties.[11] The synthesis of novel derivatives from **4-(2-Methoxyphenyl)benzaldehyde** could lead to the discovery of new antimicrobial agents.
- **Enzyme Inhibitors:** The structural motifs present in **4-(2-Methoxyphenyl)benzaldehyde** are found in various enzyme inhibitors. For instance, compounds with similar biaryl structures are being investigated as potential therapeutic agents.


[Click to download full resolution via product page](#)

Caption: Drug discovery workflow starting from **4-(2-Methoxyphenyl)benzaldehyde**.

Materials Science and Organic Electronics

Biaryl compounds are of great interest in materials science due to their unique photophysical properties. They are often used as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[\[12\]](#)[\[13\]](#)

- Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated nature of the biaryl scaffold in **4-(2-Methoxyphenyl)benzaldehyde** makes it a potential precursor for the synthesis of emissive or charge-transport materials for OLEDs.[14] The aldehyde functionality can be used to introduce other functional groups to tune the electronic and photophysical properties of the resulting materials.
- Fluorescent Probes: The biaryl structure can serve as a fluorophore. The aldehyde group can be modified to incorporate a recognition moiety for a specific analyte, leading to the development of "turn-on" or "turn-off" fluorescent probes for bioimaging and sensing applications.[6]

[Click to download full resolution via product page](#)

Caption: Potential application of **4-(2-Methoxyphenyl)benzaldehyde** in OLED technology.

Asymmetric Synthesis and Catalysis

As mentioned earlier, the potential for atropisomerism in **4-(2-Methoxyphenyl)benzaldehyde** and its derivatives is a key feature. The field of atroposelective synthesis, which aims to control the stereochemistry of the biaryl axis, is a rapidly developing area of research.[1][15] Chiral biaryl aldehydes can be used as ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules with defined stereochemistry.[16][17]

Conclusion and Future Outlook

4-(2-Methoxyphenyl)benzaldehyde is a versatile and promising building block for a wide range of research applications. Its accessible synthesis via the robust Suzuki-Miyaura coupling, combined with the reactivity of the aldehyde functional group and the potential for atropisomerism, makes it an attractive starting material for the development of novel pharmaceuticals, advanced materials, and chiral ligands.

While the full potential of this specific molecule is still being explored, the existing body of research on related biaryl aldehydes strongly suggests a bright future for **4-(2-**

Methoxyphenyl)benzaldehyde in driving innovation across multiple scientific disciplines.

Further research focusing on the synthesis of diverse derivatives and the thorough evaluation of their biological and material properties will undoubtedly unlock new and exciting applications for this intriguing compound.

References

- Broughton, H. B., et al. (2005). Atroposelective synthesis of axially chiral biaryl compounds. *Angewandte Chemie International Edition*, 44(34), 5384-5427. [\[Link\]](#)
- Beilstein Journals. (2025, January 9).
- Wu, J., et al. (2023).
- Royal Society of Chemistry. (2021, January 25). Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies. *Chemical Society Reviews*. [\[Link\]](#)
- ACS Publications. (2023).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483.
- ResearchGate. (2017). Synthesis and characterization of 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde for carbohydrate antigen 125 electrochemical detection and molecular docking modeling. [\[Link\]](#)
- ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- J&K Scientific. (n.d.). 4'-Methoxy-biphenyl-4-carbaldehyde.
- Asian Journal of Chemistry. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. [\[Link\]](#)
- ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. [\[Link\]](#)
- m-leyan.com. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde.
- PubMed Central (PMC). (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [\[Link\]](#)
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- White Rose eTheses Online. (2010).
- J&K Scientific. (n.d.). 2'-Methoxy-biphenyl-4-carbaldehyde.
- ACS Publications. (2014). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. *Journal of the American Chemical Society*. [\[Link\]](#)

- MDPI. (2014). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. *Molecules*. [Link]
- ACS Publications. (2021). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. *ACS Sensors*. [Link]
- NIST. (n.d.). Benzaldehyde, 4-methoxy-.
- ResearchGate. (2017).
- Chegg. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.
- MassBank. (n.d.). 4-METHOXYBENZALDEHYDE; EI-B; MS.
- ResearchGate. (2006). Materials used for organic light-emitting diodes - Organic electroactive compounds. [Link]
- ResearchGate. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
- SciSpace. (2006). Organic light-emitting diode (OLED) technology. [Link]
- Journal of Materials and Environmental Science. (2015).
- Crimson Publishers. (2021). Organic Light Emitting Diode (OLED)
- YouTube. (2023, December 23). Organic Light Emitting Diode (OLED). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 2. Recent advances in organocatalytic atroposelective reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mzCloud – 4 Methoxybenzaldehyde [mzcloud.org]
- 4. 4-(4-methoxyphenyl)benzaldehyde 97 52988-34-8 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
- 7. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]
- 9. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies - Chemical Society Reviews (RSC Publishing)
DOI:10.1039/D0CS00870B [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Research Applications of 4-(2-Methoxyphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112610#potential-research-applications-of-4-2-methoxyphenyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com